5-(Difluoromethoxy)indoline-2,3-dione
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Overview
Description
5-(Difluoromethoxy)indoline-2,3-dione is a chemical compound that belongs to the indoline-2,3-dione family This compound is characterized by the presence of a difluoromethoxy group at the 5-position of the indoline-2,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)indoline-2,3-dione typically involves the introduction of the difluoromethoxy group onto the indoline-2,3-dione scaffold. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 5-hydroxyindoline-2,3-dione, is reacted with a difluoromethylating agent under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives with varying degrees of saturation.
Scientific Research Applications
Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound’s derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, 5-(Difluoromethoxy)indoline-2,3-dione is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)indoline-2,3-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The difluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)indoline-2,3-dione: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
5-Fluoroindoline-2,3-dione: Contains a single fluorine atom at the 5-position.
5-Methoxyindoline-2,3-dione: Features a methoxy group at the 5-position.
Uniqueness
5-(Difluoromethoxy)indoline-2,3-dione is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(difluoromethoxy)-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-6-5(3-4)7(13)8(14)12-6/h1-3,9H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNPRRWUGSPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588469 |
Source
|
Record name | 5-(Difluoromethoxy)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953746-10-6 |
Source
|
Record name | 5-(Difluoromethoxy)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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